molecular formula C8H8F3N B083253 N-methyl-2-(trifluoromethyl)aniline CAS No. 14925-10-1

N-methyl-2-(trifluoromethyl)aniline

Cat. No. B083253
CAS RN: 14925-10-1
M. Wt: 175.15 g/mol
InChI Key: RNRDHZGWBBEZBK-UHFFFAOYSA-N
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Description

N-methyl-2-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by the presence of a trifluoromethyl group and a methyl group attached to the aniline moiety. This structure contributes to its unique physical and chemical properties, making it an interesting subject for research in materials science, organic synthesis, and potentially in pharmacology, despite the exclusion of drug-related applications and effects in this summary.

Synthesis Analysis

The synthesis of N-methyl-2-(trifluoromethyl)aniline and related compounds often involves catalyzed reactions, with methods such as silver(I)-catalyzed N-trifluoroethylation of anilines being particularly notable. Such processes typically involve N-H insertions with trifluorodiazoethane, highlighting the versatility of fluorinated compounds in organic synthesis (Luo et al., 2015).

Molecular Structure Analysis

The molecular structure of N-methyl-2-(trifluoromethyl)aniline showcases significant effects due to the presence of trifluoromethyl and methyl groups, such as steric factors and intramolecular hydrogen bonding. These aspects are crucial in understanding the reactivity and interactions of the molecule, as evidenced by comparisons of observed and calculated dipole moments in similar compounds (Grocock et al., 1971).

Chemical Reactions and Properties

N-methyl-2-(trifluoromethyl)aniline participates in various chemical reactions, including visible-light-induced, iridium-catalyzed reactions, showcasing its reactivity under photochemical conditions. These reactions highlight the potential of N-methyl-2-(trifluoromethyl)aniline in synthesizing valuable fluorine-containing molecules and heterocyclic compounds (Lenhart & Bach, 2014).

Physical Properties Analysis

The presence of the trifluoromethyl group significantly influences the physical properties of N-methyl-2-(trifluoromethyl)aniline, including its phase behavior in liquid crystals. Such compounds exhibit stable smectic phases, and their properties can be finely tuned by modifying the molecular structure, demonstrating the impact of fluorination on the physical characteristics of organic compounds (Miyajima et al., 1995).

Scientific Research Applications

  • Electron Transport Materials in Electrophotography : N-(Nitrofluorenylidene)anilines, synthesized from nitrofluorenones and substituted anilines like 2-trifluoromethyl derivatives, exhibit high compatibility with polycarbonate and good properties as electron transport materials in positive charge electrophotography. The 2-trifluoromethyl derivatives were particularly stable in repetition tests (Matsui et al., 1993).

  • Visible-light-induced, Iridium-catalyzed Reactions : N-Methyl-N-((trimethylsilyl)methyl)aniline, a related compound, has been employed in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds. This process yields significant reaction products that contribute to organic synthesis advancements (Lenhart & Bach, 2014).

  • Synthesis of N-Methyl-N-aryl Amines : A highly efficient method for the specific synthesis of N-monomethylarylamines involves treating anilines with acetic anhydride and triethylamine, followed by N-monomethylation with methyl iodide and NaH. This method can synthesize compounds like (E)-2-bromo-5-(4-methylaminostyryl)pyridine, potentially useful as an amyloid imaging agent for Alzheimer’s disease (Peng et al., 2009).

  • Visible-light-promoted Radical Trifluoromethylation : Trifluoromethyl-substituted anilines, which are biologically active compounds and useful building blocks, have been synthesized using visible-light-induced radical trifluoromethylation with commercially available reagents. This method provides an economical route to trifluoromethylated free anilines (Xie et al., 2014).

  • Ortho-Effect in Aniline Derivatives : The study of the ortho-effect in 2-amino- and 2-methylamino-benzylidyne trifluoride (2-trifluoromethyl- and 2-trifluoromethyl-N-methyl-aniline) contributes to understanding steric factors and intramolecular hydrogen bonding in these compounds (Grocock et al., 1971).

  • Synthesis of Rotationally Restricted Arylacridines : 2-(Trifluoromethyl)aniline reacts with 2,6-dimethylphenylmagnesium bromide to yield rotationally restricted arylacridines, a process that sheds light on the formal reaction dynamics between aniline and Grignard reagents (Zhang et al., 2013).

Safety And Hazards

N-methyl-2-(trifluoromethyl)aniline should be handled with care. It is recommended to avoid contact with skin and eyes, and to avoid breathing in dust. If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place .

Relevant Papers There are several papers relevant to N-methyl-2-(trifluoromethyl)aniline and N-trifluoromethyl compounds in general. For instance, a paper published in Organic Chemistry Frontiers in 2024 discusses N-trifluoromethyl amines and azoles . Another paper published in 2022 discusses a general synthesis of N-trifluoromethyl compounds .

properties

IUPAC Name

N-methyl-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRDHZGWBBEZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375400
Record name N-methyl-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(trifluoromethyl)aniline

CAS RN

14925-10-1
Record name N-Methyl-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14925-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-methyl-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Trifluoromethyl-N-methylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Suzuki, M Oka, K Maeda, K Furusawa… - Chemical and …, 1999 - jstage.jst.go.jp
Among these compounds which showed high affinity to the M, receptor, N-[2-(1-Azabicyclo [330] octan-5-yl) ethyl]-2-nitroaniline (9ffumarate, SK-946) showed the highest affinity. The …
Number of citations: 14 www.jstage.jst.go.jp
N Ponpao, W Senapak, R Saeeng… - RSC …, 2021 - pubs.rsc.org
A beneficial, scalable and efficient methodology for the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial …
Number of citations: 6 pubs.rsc.org
H Li, H Neumann, M Beller - Chemistry–A European Journal, 2016 - Wiley Online Library
A benign and efficient palladium‐catalyzed aminocarbonylation reaction of allylic alcohols is presented. The generality of this novel process is demonstrated by the synthesis of β,γ‐…
MJ Bishop, DM Garrido, GE Boswell… - Journal of medicinal …, 2003 - ACS Publications
Opioid analgesics with both μ and δ opioid receptor activation represent a new approach to the treatment of severe pain with an improved safety profile. Compounds with this profile …
Number of citations: 28 pubs.acs.org
H Li, H Neumann, M Beller - … Methods Towards Carboxylic Acid Derivatives and … - core.ac.uk
A benign and efficient palladium-catalyzed aminocarbonylation reaction of allylic alcohols is presented. The generality of this novel process is demonstrated by the synthesis of β, γ-…
Number of citations: 4 core.ac.uk
N Ponpaoa, W Senapaka, R Saeenga… - pdfs.semanticscholar.org
Supporting Information Page 1 Supporting Information Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-…
Number of citations: 0 pdfs.semanticscholar.org

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